molecular formula C7H12N2O2 B12853862 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol

3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B12853862
M. Wt: 156.18 g/mol
InChI Key: MVWNRHXDWXJQIH-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group at the third position and a methyl group at the first position of the pyrazole ring, along with a hydroxyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxyethyl hydrazine with 1-methyl-3-oxobutan-2-ol under acidic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Formation of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-one.

    Reduction: Formation of 3-(2-Methoxyethyl)-1-methyl-1,2-dihydropyrazol-5-ol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxyl group and the pyrazole ring can facilitate interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-pyrazol-5-ol: Similar structure but with a phenyl group instead of a methoxyethyl group.

    3-(2-Ethoxyethyl)-1-methyl-1H-pyrazol-5-ol: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

    1-Methyl-3-(2-hydroxyethyl)-1H-pyrazol-5-ol: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in 3-(2-Methoxyethyl)-1-methyl-1H-pyrazol-5-ol imparts unique chemical and physical properties, such as increased solubility in organic solvents and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-(2-methoxyethyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C7H12N2O2/c1-9-7(10)5-6(8-9)3-4-11-2/h5,8H,3-4H2,1-2H3

InChI Key

MVWNRHXDWXJQIH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)CCOC

Origin of Product

United States

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